4-(Trifluoromethyl)cinnamic acid

Description

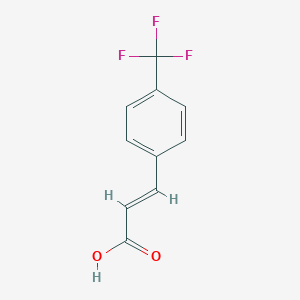

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRMAUMHJREENI-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501224492 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-92-5, 2062-26-2 | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501224492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-[4-(trifluoromethyl)phenyl]-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH27VC974F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)cinnamic acid is a key building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The incorporation of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms and practical experimental considerations. The Heck, Perkin, and Horner-Wadsworth-Emmons reactions are discussed in detail, providing researchers with the foundational knowledge to select and optimize the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of the Trifluoromethyl Moiety

The trifluoromethyl group (–CF3) has become a privileged functional group in medicinal chemistry and materials science. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the physicochemical and biological properties of a molecule. In drug design, the introduction of a –CF3 group can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity to target proteins. This compound serves as a versatile intermediate, providing a scaffold to introduce this important moiety into more complex molecular architectures.

The Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of alkenes.[1] For the synthesis of this compound, this typically involves the palladium-catalyzed coupling of an aryl halide, such as 4-bromobenzotrifluoride, with acrylic acid.[2]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established process involving a series of organopalladium intermediates.[3] The generally accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 4-bromobenzotrifluoride, forming a Pd(II) intermediate.

-

Alkene Coordination and Insertion: Acrylic acid coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically proceeds in a syn-fashion.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the cinnamic acid product and a hydridopalladium(II) complex. This elimination also proceeds in a syn-manner.

-

Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent are critical for a successful Heck reaction.

-

Catalyst: Palladium(II) acetate (Pd(OAc)2) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3]

-

Ligands: Phosphine ligands, such as triphenylphosphine (PPh3), are often employed to stabilize the palladium catalyst and influence its reactivity and selectivity.

-

Base: A base, typically an amine like triethylamine (Et3N) or an inorganic base such as potassium carbonate (K2CO3), is required to neutralize the hydrogen halide formed during the reaction and regenerate the catalyst.[4]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the dissolution of the reactants and catalyst.

dot graph "Heck_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, label="Heck Reaction Catalytic Cycle for this compound Synthesis", labelloc=t, width=10.5, height=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative Addition\n(4-bromobenzotrifluoride)"]; PdII [label="Ar-Pd(II)-Br(L₂)"]; Coord [label="Alkene Coordination\n(Acrylic Acid)"]; Insertion [label="Migratory Insertion"]; BetaElim [label="β-Hydride Elimination"]; Product [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPdII [label="H-Pd(II)-Br(L₂)"]; RedElim [label="Reductive Elimination\n(Base)"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label=""]; PdII -> Coord [style=invis]; Coord -> Insertion [label=""]; Insertion -> BetaElim [label=""]; BetaElim -> Product [dir=none]; BetaElim -> HPdII [label=""]; HPdII -> RedElim [style=invis]; RedElim -> Pd0 [label="Regeneration"];

// Invisible edges for layout {rank=same; Pd0; RedElim;} {rank=same; OxAdd; HPdII;} {rank=same; PdII; BetaElim;} {rank=same; Coord; Product;} {rank=same; Insertion;}

// Diagram Caption caption [label="Catalytic cycle of the Heck reaction.", shape=plaintext, fontname="Arial", fontsize=10]; } .

Experimental Protocol: Heck Reaction

The following is a representative protocol for the synthesis of this compound via the Heck reaction.

-

To a reaction vessel, add 4-bromobenzotrifluoride (1.0 eq.), acrylic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and triethylamine (1.5 eq.) in acetonitrile.

-

Heat the mixture at 80-100 °C under an inert atmosphere for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and dilute with water.

-

Acidify the aqueous phase with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

The Perkin Reaction: A Classic Condensation

The Perkin reaction, first reported by William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids.[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[5] For the synthesis of this compound, this involves the reaction of 4-(trifluoromethyl)benzaldehyde with acetic anhydride, typically using sodium or potassium acetate as the base.

Mechanistic Rationale

The mechanism of the Perkin reaction is an aldol-type condensation.[6] The key steps are as follows:

-

Enolate Formation: The acetate ion acts as a base, deprotonating the α-carbon of acetic anhydride to form an enolate.[7]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde to form a tetrahedral intermediate.

-

Intramolecular Acyl Transfer and Dehydration: The intermediate undergoes an intramolecular acyl transfer and subsequent dehydration to form a mixed anhydride.

-

Hydrolysis: The mixed anhydride is hydrolyzed during workup to yield this compound.

Causality in Experimental Design

-

Base: The alkali salt of the acid anhydride (e.g., sodium acetate) is the classic base catalyst. Triethylamine can also be used.[4] The basicity of the catalyst is crucial; stronger bases can lead to side reactions.

-

Temperature: The Perkin reaction typically requires high temperatures (160-180 °C) and long reaction times.[1]

-

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Perkin reactions.[1]

dot graph "Perkin_Reaction_Mechanism" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, label="Perkin Reaction Mechanism", labelloc=t, width=7.5, height=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Acetic Anhydride + 4-(Trifluoromethyl)benzaldehyde"]; Enolate [label="Enolate Formation\n(Base: Acetate)"]; Attack [label="Nucleophilic Attack"]; Intermediate1 [label="Tetrahedral Intermediate"]; AcylTransfer [label="Intramolecular Acyl Transfer"]; Intermediate2 [label="Mixed Anhydride Intermediate"]; Dehydration [label="Dehydration"]; UnsaturatedAnhydride [label="α,β-Unsaturated Anhydride"]; Hydrolysis [label="Hydrolysis"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate; Enolate -> Attack; Attack -> Intermediate1; Intermediate1 -> AcylTransfer; AcylTransfer -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> UnsaturatedAnhydride; UnsaturatedAnhydride -> Hydrolysis; Hydrolysis -> Product;

// Diagram Caption caption [label="Mechanism of the Perkin reaction.", shape=plaintext, fontname="Arial", fontsize=10]; } .

Experimental Protocol: Perkin Reaction

The following is a representative protocol for the synthesis of this compound via the Perkin reaction.

-

Combine 4-(trifluoromethyl)benzaldehyde (1.0 eq.), acetic anhydride (2.0 eq.), and anhydrous potassium acetate (1.0 eq.) in a reaction flask.

-

Heat the mixture to 180 °C for 8-12 hours.

-

Cool the reaction mixture and add water.

-

Boil the mixture to hydrolyze the excess acetic anhydride.

-

Cool the solution and acidify with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize from ethanol/water to obtain pure this compound.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that provides excellent stereoselectivity for the formation of (E)-alkenes.[8] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[8] For the synthesis of this compound, this entails the reaction of 4-(trifluoromethyl)benzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate.

Mechanistic Rationale

The HWE reaction proceeds through the following steps:[8]

-

Deprotonation: A base is used to deprotonate the phosphonate, generating a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion adds to the carbonyl group of 4-(trifluoromethyl)benzaldehyde to form a tetrahedral intermediate.

-

Oxaphosphetane Formation and Elimination: The intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates. The formation of the more stable (E)-alkene is generally favored.[9]

Causality in Experimental Design

-

Base: A variety of bases can be used, including sodium hydride (NaH), sodium methoxide (NaOMe), and potassium carbonate (K2CO3). The choice of base can influence the stereoselectivity of the reaction.

-

Phosphonate Reagent: Triethyl phosphonoacetate is a common and commercially available reagent for this transformation.

-

Stereoselectivity: The HWE reaction typically provides high (E)-selectivity.[9] The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific bases, can be employed to favor the formation of (Z)-alkenes.[9]

-

Workup: A key advantage of the HWE reaction is the ease of purification, as the phosphate byproduct is water-soluble and can be easily removed by extraction.

dot graph "HWE_Reaction_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, label="Horner-Wadsworth-Emmons Reaction Workflow", labelloc=t, width=7.5, height=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Triethyl Phosphonoacetate + Base"]; Deprotonation [label="Deprotonation"]; Carbanion [label="Phosphonate Carbanion"]; Addition [label="Nucleophilic Addition to\n4-(Trifluoromethyl)benzaldehyde"]; Intermediate [label="Tetrahedral Intermediate"]; Elimination [label="Oxaphosphetane Formation\nand Elimination"]; Ester [label="Ethyl (E)-4-(Trifluoromethyl)cinnamate"]; Hydrolysis [label="Ester Hydrolysis"]; Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Deprotonation; Deprotonation -> Carbanion; Carbanion -> Addition; Addition -> Intermediate; Intermediate -> Elimination; Elimination -> Ester; Ester -> Hydrolysis; Hydrolysis -> Product;

// Diagram Caption caption [label="Workflow for HWE synthesis.", shape=plaintext, fontname="Arial", fontsize=10]; } .

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The synthesis of this compound via the HWE reaction is a two-step process involving the initial formation of the corresponding ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl (E)-4-(Trifluoromethyl)cinnamate [10]

-

In a reaction flask, dissolve triethyl phosphonoacetate (1.0 eq.) and 4-(trifluoromethyl)benzaldehyde (0.7 eq.) in ethanol.

-

Add potassium carbonate (1.0 eq.) to the mixture.

-

Heat the reaction under microwave irradiation at 140 °C for 20 minutes.

-

Cool the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl (E)-4-(trifluoromethyl)cinnamate.

Step 2: Hydrolysis to this compound [11]

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction until the ester is fully consumed.

-

Cool the reaction mixture and acidify with HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Comparative Analysis of Synthetic Routes

| Reaction | Starting Materials | Key Reagents | Typical Conditions | Yield (%) | Stereoselectivity | Advantages | Disadvantages |

| Heck Reaction | 4-Bromobenzotrifluoride, Acrylic Acid | Pd(OAc)₂, PPh₃, Et₃N | 80-100 °C, inert atm. | Moderate to High | Predominantly (E) | Good functional group tolerance. | Use of expensive palladium catalyst; potential for catalyst poisoning. |

| Perkin Reaction | 4-(Trifluoromethyl)benzaldehyde, Acetic Anhydride | Potassium Acetate | 180 °C, 8-12 h | Moderate | Predominantly (E) | Inexpensive reagents. | Harsh reaction conditions (high temp, long time); can have lower yields. |

| HWE Reaction | 4-(Trifluoromethyl)benzaldehyde, Triethyl phosphonoacetate | K₂CO₃, then NaOH/H₂O | Microwave, 140 °C, 20 min (ester); Reflux (hydrolysis) | High | High (E)-selectivity | Mild conditions; high stereoselectivity; easy purification. | Two-step process; phosphonate reagent is more expensive than Perkin reagents. |

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Heck reaction offers a versatile and direct route from readily available aryl halides. The Perkin reaction represents a classical and cost-effective approach, albeit one that often requires harsh conditions. The Horner-Wadsworth-Emmons reaction provides a highly stereoselective and efficient pathway to the desired (E)-isomer with the significant advantage of a straightforward purification process. The selection of the optimal synthetic route will depend on factors such as the desired scale, cost considerations, and the specific requirements for stereochemical purity. This guide provides the fundamental mechanistic understanding and practical protocols to empower researchers in their synthesis of this important fluorinated building block.

References

-

Open Research@CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 14). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 4-Fluoro-3-(trifluoromethyl)cinnamic acid - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

NIH National Library of Medicine. (2024, January 11). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Perkin reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). FULL PAPER. Retrieved from [Link]

-

YouTube. (2023, January 23). Perkin Condensation Reaction II Mechanism II PDF Concise Notes Link in description. Retrieved from [Link]

-

Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). NOTE Perkin Reactions under Microwave Irradiation. Retrieved from [Link]

-

Longdom Publishing. (2018, May 30). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). This compound, CasNo.16642-92-5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

-

Scribd. (n.d.). 308 Perkin Reaction | PDF | Chemical Reactions | Acid. Retrieved from [Link]

-

YouTube. (2018, October 29). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). Retrieved from [Link]

-

PubMed. (2019, March). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Retrieved from [Link]

-

ResearchGate. (2020, January 7). Ligand Free Palladium‐Catalyzed Synthesis of α‐Trifluoromethylacrylic Acids and Related Acrylates by Three‐Component Reaction | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. This compound(16642-92-5) IR2 [m.chemicalbook.com]

- 10. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Enduring Utility of Fluorination: A Deep Dive into the Physicochemical Properties of 4-(Trifluoromethyl)cinnamic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a powerful tool for modulating molecular properties. Among the myriad of fluorinated building blocks, 4-(Trifluoromethyl)cinnamic acid stands out as a versatile intermediate with significant potential. The presence of the trifluoromethyl (-CF3) group at the para position of the cinnamic acid backbone imparts a unique combination of electronic and steric effects, profoundly influencing its chemical behavior and biological activity. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental methodologies to empower researchers in their scientific endeavors.

Core Molecular Identity and Structural Attributes

This compound, with the chemical formula C₁₀H₇F₃O₂, is a white crystalline solid. Its molecular structure, characterized by a trifluoromethyl-substituted phenyl ring conjugated to a propenoic acid moiety, is the foundation of its distinct properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₇F₃O₂ | [1][2] |

| Molecular Weight | 216.16 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][3] |

| CAS Number | 16642-92-5 | [4] |

The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the acidity of the carboxylic acid and the electron distribution within the aromatic ring. This electronic influence is a key determinant of its reactivity and its interactions in biological systems.

Thermal Properties: A High Melting Point Profile

The melting point of a compound is a critical indicator of its purity and the strength of its crystal lattice forces. This compound exhibits a high melting point, a characteristic that suggests strong intermolecular interactions in the solid state.

| Thermal Property | Value | Source(s) |

| Melting Point | 231-233 °C | [4] |

| Boiling Point | 279.2 °C (Predicted) | [4] |

The high melting point is indicative of a well-ordered crystal lattice, likely stabilized by hydrogen bonding between the carboxylic acid groups and potentially other intermolecular forces. The boiling point, while only predicted, further suggests the compound's thermal stability.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.

Causality Behind Experimental Choices: The capillary method is chosen for its precision and the small sample quantity required. The gradual heating rate near the expected melting point is crucial to allow for thermal equilibrium, ensuring an accurate determination of the melting range. A broad melting range would suggest the presence of impurities.

Step-by-Step Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (around 210 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Solubility Profile: A Key Parameter for Application

The solubility of this compound in various solvents is a critical factor for its application in synthesis, formulation, and biological assays. The trifluoromethyl group enhances the lipophilicity of the molecule.

Qualitative Solubility:

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone, Methanol, Ethanol.[4][5]

-

Slightly Soluble to Insoluble in: Water.

The carboxylic acid moiety provides a site for hydrogen bonding, contributing to its solubility in polar organic solvents. However, the overall lipophilicity imparted by the trifluoromethylated phenyl ring limits its aqueous solubility.

Experimental Protocol: Qualitative Solubility Assessment

A systematic approach to determining the solubility of a compound in various solvents is essential for downstream applications.

Causality Behind Experimental Choices: The choice of solvents with varying polarities (water, methanol, acetone, dichloromethane) provides a comprehensive understanding of the compound's solubility characteristics. The use of a fixed solute-to-solvent ratio allows for a standardized comparison.

Step-by-Step Methodology:

-

Weigh approximately 10 mg of this compound into separate small test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, methanol, acetone, dichloromethane) in 0.2 mL increments.

-

After each addition, vortex the tube for 30 seconds to facilitate dissolution.

-

Observe the solution for the presence of undissolved solid.

-

Classify the solubility as "freely soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (no visible dissolution).

Acidity and Lipophilicity: The Influence of the Trifluoromethyl Group

The electronic properties of the trifluoromethyl group play a significant role in determining the acidity (pKa) and lipophilicity (LogP) of this compound.

| Property | Predicted Value | Source(s) |

| pKa | 4.21 ± 0.10 | [4] |

| LogP | 3.4393 | [6] |

The electron-withdrawing nature of the -CF3 group stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to unsubstituted cinnamic acid. The predicted LogP value indicates a significant degree of lipophilicity, which is a crucial parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Experimental Workflow: pKa and LogP Determination

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]

- 3. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. This compound | 16642-92-5 [chemicalbook.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. chemscene.com [chemscene.com]

4-(Trifluoromethyl)cinnamic acid CAS number 16642-92-5

An In-Depth Technical Guide to 4-(Trifluoromethyl)cinnamic acid (CAS: 16642-92-5)

Authored by: A Senior Application Scientist

Introduction

This compound, specifically the trans isomer (CAS: 16642-92-5), is a substituted cinnamic acid derivative that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Cinnamic acid itself is a naturally occurring compound found in plants like cinnamon and is a central intermediate in the biosynthesis of numerous natural products.[3] The strategic introduction of a trifluoromethyl (-CF₃) group at the para-position of the phenyl ring dramatically alters the molecule's physicochemical properties. This functionalization enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly sought-after intermediate for researchers, particularly in drug development and materials science.[1][4]

The -CF₃ group is a strong electron-withdrawing group, which influences the compound's reactivity and electronic properties.[4] Its stability and ability to improve key pharmacological parameters like bioavailability have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals such as herbicides and fungicides, and advanced polymers.[1][5] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and handling for professionals in the scientific community.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its effective application in research and synthesis. The compound typically appears as a white to off-white crystalline powder.[2][6]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16642-92-5 | [7][8][9] |

| Molecular Formula | C₁₀H₇F₃O₂ | [2][8][9] |

| Molecular Weight | 216.16 g/mol | [8][9] |

| Melting Point | 231-233 °C | [2][6][9] |

| Appearance | White crystalline powder | [2][6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| pKa (Predicted) | 4.21 ± 0.10 | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ ~7.92 (d), ~7.82 (d), ~7.65 (d), ~6.75 (d) ppm. Signals correspond to vinyl and aromatic protons. | [10][11] |

| ¹³C NMR | (75 MHz, DMSO-d₆): δ ~167.8, ~142.5, ~138.8, ~130.6, ~126.1, ~122.8 ppm. Peaks represent carboxylic, vinylic, and aromatic carbons, including the characteristic quartet for the carbon attached to the -CF₃ group. | [11] |

| FT-IR | Characteristic peaks for C=O stretching (~1712-1721 cm⁻¹), C=C stretching (~1620 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹). | [12] |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 216. | [13][14] |

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure. The Perkin reaction is a classic and reliable method, while modern cross-coupling techniques like the Heck reaction offer alternative pathways.

Perkin Reaction: A Classic Approach

The Perkin reaction provides an effective route to cinnamic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[15][16][17] A common and efficient variant for this specific compound involves the Knoevenagel-Doebner condensation, using malonic acid as the anhydride equivalent and pyridine with a piperidine catalyst.

Workflow: Synthesis via Knoevenagel-Doebner Condensation

This pathway involves the reaction of 4-(trifluoromethyl)benzaldehyde with malonic acid. The use of pyridine as a solvent and base, with a catalytic amount of piperidine, facilitates the condensation and subsequent decarboxylation to yield the final product.[2]

Caption: Knoevenagel-Doebner synthesis workflow.

Detailed Experimental Protocol

-

Step 1: Reagent Combination: In a suitable reaction vessel, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq.), malonic acid (2.0 eq.), and pyridine (as solvent).[2]

-

Step 2: Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.[2]

-

Step 3: Reaction: Heat the mixture under reflux at approximately 70-90°C for several hours (e.g., 4-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][18]

-

Step 4: Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water or onto ice and acidify with concentrated hydrochloric acid to a pH of ~4 to precipitate the product.[2][18]

-

Step 5: Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture, to yield high-purity this compound.[18]

Heck Reaction: A Modern Alternative

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[19][20] For synthesizing this compound, this would involve coupling 4-(trifluoromethyl)bromobenzene with acrylic acid or one of its esters, followed by hydrolysis if an ester is used.

Conceptual Workflow: Synthesis via Heck Reaction

This method offers high stereoselectivity, typically favoring the trans isomer, and demonstrates the versatility of modern catalysis in organic synthesis.[19][21]

Caption: General workflow for the Heck reaction synthesis.

Core Applications in Research and Drug Discovery

The unique properties imparted by the -CF₃ group make this compound a valuable compound in several high-tech fields.[1][5]

-

Pharmaceutical Development: This compound is a key intermediate in synthesizing a range of pharmaceuticals.[1][5] The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability and overall bioavailability.[1] Research has shown that cinnamic acid derivatives possess anticancer, anti-inflammatory, and anti-bacterial properties.[4][22] Specifically, derivatives of this compound have been explored for their potential as anticancer agents and were investigated for activity against H. pylori.[22][23] It has also been used as an internal standard for the analytical determination of other pharmaceutical compounds in plasma by HPLC.[2][9]

-

Agrochemicals: It serves as a building block in the creation of modern herbicides and fungicides. The enhanced biological activity and stability of the resulting molecules lead to more effective crop protection solutions.[1][5]

-

Material Science: The compound is incorporated into specialty polymers and coatings.[1][5] The presence of the fluorinated group can provide enhanced chemical resistance, thermal stability, and durability, making these materials suitable for demanding industrial applications.[5]

-

Organic Synthesis: Beyond specific applications, it is a versatile building block for creating more complex molecules. Its reactivity at the carboxylic acid and the double bond allows for a wide range of chemical transformations.[1][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.

-

Hazard Identification:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24][25]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.[9][25]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[24]

-

-

Storage:

Conclusion

This compound is more than just a simple derivative; it is a powerful and versatile tool for chemical innovation. Its strategic design, combining the classic cinnamic acid scaffold with the performance-enhancing trifluoromethyl group, provides chemists and researchers with a reliable intermediate for developing next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its synthesis, properties, and handling is paramount to unlocking its full potential in the laboratory and beyond.

References

-

BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

Studylib. Perkin Condensation: Trans-Cinnamic Acid Synthesis. Available from: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

-

Unknown Source. This compound. Available from: [Link]

-

Open Research@CSIR-NIScPR. Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]

-

NIST WebBook. 4-Trifluoromethylcinnamic acid. Available from: [Link]

-

NIST WebBook. 4-Trifluoromethylcinnamic acid. Available from: [Link]

-

SpectraBase. trans-4-(Trifluoromethyl)cinnamic acid - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available from: [Link]

-

ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF. Available from: [Link]

-

Wikipedia. Heck reaction. Available from: [Link]

-

PMC - NIH. Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. Available from: [Link]

-

Organic Syntheses Procedure. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available from: [Link]

-

MassBank. Cinnamic acids and derivatives. Available from: [Link]

-

Wikipedia. Cinnamic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16642-92-5 [chemicalbook.com]

- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. This compound, CasNo.16642-92-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. 反式-4-(三氟甲基)肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(16642-92-5) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Trifluoromethylcinnamic acid [webbook.nist.gov]

- 14. massbank.eu [massbank.eu]

- 15. byjus.com [byjus.com]

- 16. Perkin reaction - Wikipedia [en.wikipedia.org]

- 17. longdom.org [longdom.org]

- 18. prepchem.com [prepchem.com]

- 19. Heck Reaction [organic-chemistry.org]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 22. Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

A Spectroscopic Guide to 4-(Trifluoromethyl)cinnamic Acid: Elucidating Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 4-(Trifluoromethyl)cinnamic acid, a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental best practices. Our objective is to not only present the data but to explain the causality behind the spectral features, thereby empowering researchers to confidently identify and characterize this molecule.

Introduction: The Significance of Spectroscopic Characterization

This compound (4-TFCA) is a derivative of cinnamic acid, a naturally occurring compound found in plants. The incorporation of the trifluoromethyl group at the para-position of the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of 4-TFCA is paramount for ensuring the integrity of downstream applications. Spectroscopic techniques provide a powerful and non-destructive means to confirm its molecular structure, assess purity, and understand its chemical environment. This guide will delve into the core spectroscopic techniques used for the characterization of 4-TFCA.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is fundamental to understanding its spectroscopic signatures. The molecule consists of a benzene ring substituted with a trifluoromethyl group and a propenoic acid moiety. The trans-configuration of the double bond is the most common and stable isomer.

Figure 1: Molecular structure of this compound with key protons labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, olefinic, and carboxylic acid protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Data Interpretation and Causality

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.7 | Singlet (broad) | - | 1H |

| Aromatic (ortho to -CF₃) | ~7.94 | Doublet | ~8.0 | 2H |

| Aromatic (meta to -CF₃) | ~7.77 | Doublet | ~8.0 | 2H |

| Olefinic (β to COOH) | ~7.69 | Doublet | ~16.1 | 1H |

| Olefinic (α to COOH) | ~6.71 | Doublet | ~16.1 | 1H |

Data sourced from ChemicalBook.[1][2]

Causality of Chemical Shifts and Coupling:

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent dependent.

-

Aromatic Protons: The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing trifluoromethyl group are more deshielded and appear at a lower field (~7.94 ppm) compared to the protons meta to the CF₃ group (~7.77 ppm). The coupling constant of ~8.0 Hz is typical for ortho-coupling in a benzene ring.

-

Olefinic Protons: The two olefinic protons appear as doublets due to coupling to each other. The large coupling constant of approximately 16.1 Hz is indicative of a trans configuration of the double bond. The proton on the β-carbon (further from the carboxylic acid) is more deshielded due to its proximity to the aromatic ring.

Sources

Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-Depth Technical Guide to the Crystal Structure of trans-4-(Trifluoromethyl)cinnamic acid

In the landscape of medicinal chemistry and materials science, the strategic combination of well-established molecular scaffolds with high-impact functional groups is a cornerstone of rational design. Cinnamic acid and its derivatives represent a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds.[1][2][3] These natural and synthetic molecules exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3] Their therapeutic potential stems from a rigid, planar structure capable of diverse chemical modifications at the phenyl ring, the carboxylic acid moiety, and the alkene bridge.[4]

The introduction of a trifluoromethyl (-CF₃) group onto this scaffold is a deliberate and powerful modification. The -CF₃ group is a cornerstone of modern drug design, prized for its unique electronic and steric properties.[5][6] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[7][8][9] Specifically, the -CF₃ group can improve membrane permeability, block metabolic degradation, and increase binding affinity to biological targets.[7][8]

This guide provides a comprehensive technical analysis of trans-4-(Trifluoromethyl)cinnamic acid, a molecule at the intersection of these two domains. We will delve into its three-dimensional architecture as determined by single-crystal X-ray diffraction, explore its fascinating temperature-dependent behavior, and contextualize these structural insights within the broader framework of drug discovery and materials engineering.

Synthesis and Single-Crystal Growth

The synthesis of trans-4-(Trifluoromethyl)cinnamic acid is typically achieved through classic condensation reactions. A common and efficient laboratory-scale approach is the Knoevenagel-Doebner condensation, which provides high stereoselectivity for the desired trans isomer.

Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq.) and malonic acid (1.2 eq.) in pyridine (5-10 volumes).

-

Initiation: Add a catalytic amount of piperidine (0.1 eq.) to the solution. The piperidine acts as a base to deprotonate the malonic acid, forming the nucleophilic enolate.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation is followed by a decarboxylation step, driven by the heat and basic conditions, to yield the final product.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the crude product.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold water to remove residual pyridine hydrochloride, and dried. Recrystallization from a suitable solvent system, such as ethanol/water, yields the purified trans-4-(Trifluoromethyl)cinnamic acid.

Caption: General workflow for the synthesis of trans-4-(Trifluoromethyl)cinnamic acid.

Experimental Protocol: Single-Crystal Growth

The acquisition of high-quality single crystals is the rate-limiting step for X-ray diffraction analysis.[10] Slow evaporation is a reliable method for growing crystals of organic molecules like trans-4-(Trifluoromethyl)cinnamic acid.

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent at a slightly elevated temperature. Solvents such as methanol, ethanol, or acetone are appropriate.[11]

-

Solution Preparation: Gently warm the solvent and add the compound incrementally until no more solute dissolves.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that is pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at room temperature.

-

Harvesting: Once well-formed, prismatic crystals appear, they can be carefully harvested from the mother liquor for analysis.

Core Crystallographic Data and Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10] The crystal structure of trans-4-(trifluoromethyl)cinnamic acid has been determined and reveals several key features.[12][13]

Table 1: Crystallographic Data at 200 K

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₇F₃O₂ | [14] |

| Molecular Weight | 216.16 g/mol | [14] |

| Crystal System | Triclinic | [12][13][15] |

| Space Group | P-1 | [12][13][15] |

| a (Å) | 5.81 | [12] |

| b (Å) | 10.33 | [12] |

| c (Å) | 15.11 | [12] |

| α (°) | 89.81 | [12] |

| β (°) | 84.14 | [12] |

| γ (°) | 86.84 | [12] |

| Volume (ų) | 899.7 | [12] |

| Z' | 2 | [12][13] |

Data sourced from the structural characterization performed at 200 K, prior to the phase transition.[12]

Key Structural Insights

-

Molecular Conformation: The carbon framework of the molecule is essentially planar, a common feature for trans-cinnamic acid derivatives.[12] This planarity facilitates efficient crystal packing and π-π stacking interactions.

-

Intermolecular Interactions: The crystal structure is primarily stabilized by a robust network of hydrogen bonds. The carboxylic acid groups of adjacent molecules form classic centrosymmetric dimers through strong O–H···O hydrogen bonds.[11][12] These primary interactions are further supported by weaker C–H···O interactions, which contribute to the overall stability of the three-dimensional lattice.[11][12]

-

Disorder: As is common for trifluoromethyl groups, the fluorine atoms exhibit rotational disorder within the crystal lattice.[12]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

A Reversible Temperature-Induced Phase Transition

One of the most remarkable characteristics of crystalline trans-4-(trifluoromethyl)cinnamic acid is its ability to undergo a fully reversible, single-crystal-to-single-crystal phase transition upon cooling.[12][13] This phenomenon was investigated using a combination of Differential Scanning Calorimetry (DSC), single-crystal XRD, and powder XRD at various temperatures.[12]

-

Transition Temperature: The phase transition occurs at approximately 132 K upon cooling and reverses at 131 K upon heating, showing a slight hysteresis.[12][13]

-

Structural Transformation: As the crystal is cooled through this transition temperature, the unit cell volume quadruples.[12][15] This is accompanied by a change in the number of unique molecules in the asymmetric unit (Z') from 2 (in the high-temperature phase) to 8 (in the low-temperature phase).[12][13]

This type of phase transition, where the crystal integrity is maintained, is of significant interest in materials science for the development of responsive materials and molecular switches. The transition is believed to be driven by subtle reorientations within the crystal lattice to achieve a more energetically favorable packing arrangement at lower temperatures.[12]

Table 2: Thermal Analysis Data

| Parameter | Value | Reference |

| Transition Onset (Cooling) | 132.06 K | [12] |

| Transition Onset (Heating) | ~131 K | [12] |

| Enthalpy Change (ΔH) | 9.4155 J g⁻¹ | [12] |

| Nature of Transition | Fully Reversible | [12][13] |

Spectroscopic and Computational Corroboration

While crystallography provides the static structure, spectroscopic and computational methods offer dynamic and electronic insights.

-

Vibrational Spectroscopy: FTIR and FT-Raman spectra have been used to confirm the functional groups and vibrational modes of the molecule. Characteristic O-H stretching vibrations are observed around 3600 cm⁻¹, while aromatic C-H stretches appear in the 3100-3000 cm⁻¹ region, consistent with the known structure.

-

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have been employed to compute the molecule's geometrical parameters, frontier molecular orbitals (HOMO-LUMO), and thermodynamic properties. These theoretical calculations show good agreement with the experimental vibrational spectra and provide insights into the molecule's electronic structure and reactivity.

-

Molecular Docking: In silico molecular docking studies have explored the potential of trans-4-(trifluoromethyl)cinnamic acid as a bioactive agent. These studies have shown a high binding affinity for targets such as histone deacetylase 8 (HDAC8), an enzyme implicated in cancer, suggesting its potential as a scaffold for developing novel inhibitors.

Implications for Drug Development and Materials Science

The detailed structural knowledge of trans-4-(trifluoromethyl)cinnamic acid provides a critical foundation for its application in advanced scientific fields.

-

Rational Drug Design: The trifluoromethyl group significantly enhances the lipophilicity of the cinnamic acid scaffold, which can improve its ability to cross biological membranes and reach its target.[5][7] The metabolic stability conferred by the strong C-F bonds can lead to a longer biological half-life.[8] The planar structure, combined with the hydrogen bonding capabilities of the carboxylic acid, provides a rigid and predictable framework for designing molecules that can fit precisely into the binding pockets of enzymes or receptors.

-

Crystal Engineering: The well-defined hydrogen bonding motifs (O-H···O dimers) make this molecule an excellent building block, or "synthon," in crystal engineering. By understanding and controlling these non-covalent interactions, researchers can design and construct multi-component crystals (co-crystals) with tailored physical properties, such as improved solubility or stability, which are critical for pharmaceutical formulations.

Caption: Relationship between key structural features and desirable drug-like properties.

Conclusion

trans-4-(Trifluoromethyl)cinnamic acid is more than just another chemical compound; it is a model system that exemplifies the principles of modern molecular design. Its crystal structure, meticulously detailed by X-ray diffraction, reveals a molecule governed by planar rigidity and robust hydrogen bonding networks. The discovery of a reversible, low-temperature phase transition adds a layer of complexity and opportunity for applications in responsive materials. For researchers in drug development, this molecule serves as a valuable scaffold, combining the proven biological relevance of cinnamic acids with the pharmacokinetic advantages of trifluoromethylation. The comprehensive structural and physicochemical data presented in this guide provide an authoritative foundation for future research and application of this potent chemical entity.

References

-

Howard, J. A. K., & Sparkes, H. A. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm, 10(5), 502-506. [Link]

-

SFGATE. (n.d.). The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. SFGATE. [Link]

-

Royal Society of Chemistry. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

University of Bristol Research Portal. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. University of Bristol Research Portal. [Link]

-

CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]

-

MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

MDPI. (2023). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

-

ResearchGate. (2015). Cinnamic Acid Derivatives as Anticancer Agents-A Review. ResearchGate. [Link]

-

MDPI. (2019). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]

-

ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. [Link]

-

Wiley. (n.d.). trans-4-(Trifluoromethyl)cinnamic acid - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]

-

European Synchrotron Radiation Facility. (n.d.). Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. ESRF. [Link]

-

National Center for Biotechnology Information. (2010). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2017). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. PubMed Central. [Link]

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trans-4-(Trifluoromethyl)cinnamic acid | CAS:16642-92-5 | Manufacturer ChemFaces [chemfaces.com]

- 12. Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]

quantum chemical calculations for 4-(Trifluoromethyl)cinnamic acid

An In-Depth Technical Guide to Quantum Chemical Calculations for 4-(Trifluoromethyl)cinnamic Acid

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (4-TFCA), a molecule of significant interest in pharmaceutical and materials science.[1][2] The trifluoromethyl group imparts unique electronic properties and enhances bioavailability, making 4-TFCA a valuable building block in drug discovery and the development of advanced polymers.[1][3] This document outlines a robust computational methodology, from initial structure optimization to the prediction of spectroscopic and electronic properties, grounded in Density Functional Theory (DFT). The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a validated, step-by-step approach to elucidate the molecular characteristics of 4-TFCA, thereby accelerating research and development efforts.

Introduction: The Significance of this compound and the Role of In Silico Analysis

This compound (4-TFCA) is a derivative of cinnamic acid, a naturally occurring compound found in cinnamon. While cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, the introduction of a trifluoromethyl (-CF3) group at the para position of the phenyl ring dramatically alters its physicochemical properties.[4] This strategic fluorination enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making 4-TFCA a potent intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][5]

Quantum chemical calculations offer a powerful, non-invasive lens to probe the molecular intricacies of 4-TFCA. By simulating its behavior at the atomic level, we can predict a wide array of properties that are often challenging or time-consuming to determine experimentally. These calculations provide invaluable insights into:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.

-

Electronic Structure: Understanding the distribution of electrons and identifying reactive sites through analysis of frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Properties: Simulating UV-Vis absorption spectra to elucidate electronic transitions.

-

Thermodynamic Properties: Calculating parameters such as enthalpy, entropy, and Gibbs free energy.

This guide will walk through the theoretical and practical aspects of performing these calculations, emphasizing the rationale behind methodological choices to ensure scientific rigor and the generation of reliable, publication-quality data.

Foundational Theory and Computational Strategy

The Engine of Modern Computational Chemistry: Density Functional Theory (DFT)

At the core of our computational approach is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized the study of molecular systems. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for calculations on medium to large-sized molecules like 4-TFCA.[6]

For our study of 4-TFCA, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the recommended choice. B3LYP has a long and successful track record in accurately predicting the geometries and vibrational frequencies of organic molecules, including those containing fluorine.[4][7]

The Language of Atoms: Selecting the Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation. For a molecule containing fluorine, it is crucial to select a basis set that can adequately describe the diffuse nature of fluorine's electron cloud and the polarization effects.

The 6-311++G(d,p) basis set is highly recommended for calculations on 4-TFCA.[4] Let's break down this nomenclature:

-

6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility.

-

++: The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are essential for accurately describing anions and systems with lone pairs of electrons.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is critical for describing chemical bonding accurately.

The combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for studying fluorinated organic compounds.[4]

Experimental and Computational Workflow

The following diagram illustrates the logical flow of the computational investigation, from initial structure preparation to the final analysis of molecular properties.

Caption: HOMO-LUMO energy diagram for 4-TFCA.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. For 4-TFCA, NBO analysis reveals significant hyperconjugative interactions (π →π*), which contribute to the molecule's stability. It also confirms the strong electron-withdrawing nature of the -CF3 group, which influences the charge distribution on the aromatic ring.

UV-Vis Spectral Analysis

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of 4-TFCA. The primary absorption band in the UV region corresponds to a π →π* electronic transition within the conjugated system of the molecule. This information is valuable for understanding the photophysical properties of 4-TFCA and its potential use in applications such as fluorescent probes or photosensitizers.

Advanced Applications: Molecular Docking and ADMET Prediction

The quantum chemical data derived from these calculations serve as a crucial foundation for more advanced computational studies relevant to drug discovery.

-

Molecular Docking: The optimized 3D structure and calculated partial charges of 4-TFCA can be used as input for molecular docking simulations. These simulations predict the binding affinity and orientation of 4-TFCA within the active site of a target protein, such as histone deacetylase (HDAC8), for which cinnamic acid derivatives have shown inhibitory activity. * ADMET Prediction: The calculated molecular properties (e.g., logP, polar surface area) can be used in computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 4-TFCA. This in silico screening helps to identify potential liabilities early in the drug development process.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound. By leveraging Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can reliably predict the geometric, vibrational, and electronic properties of this important molecule.

The insights gained from these calculations are not merely academic; they have direct, practical implications for the rational design of novel therapeutics and advanced materials. The validated computational protocols outlined here provide a robust starting point for further in silico investigations, including molecular dynamics simulations to study conformational flexibility and reaction mechanism studies to explore its synthetic accessibility and metabolic pathways. As computational power continues to grow, the integration of these quantum chemical methods into the research and development pipeline will become increasingly indispensable for accelerating scientific discovery.

References

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (2024). Indian Journal of Chemistry, 63A, 22-29. [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). International Journal of Molecular Sciences, 22(20), 11091. [Link]

-

Quantum-chemical Calculations of the Antioxidant Properties of trans-p-coumaric Acid and trans-sinapinic Acid. (2014). Computational Methods in Science and Technology, 20(2), 79-88. [Link]

-

Quantum Chemical Calculations, Molecular Docking and ADMET Studies of Trans-4-(trifluoromethyl)cinnamic acid. (2024). Indian Journal of Chemistry (IJC). [Link]

-

Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. [Link]

-

Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. (2023). Journal of the Brazilian Chemical Society, 34, 10. [Link]

-

Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2023). YouTube. [Link]

-

Gaussian Process Molecular Property Prediction with FlowMO. arXiv. [Link]

-

A VERY BRIEF INTRODUCTION This tutorial is designed to help getting started with Gaussian. University of Illinois Urbana-Champaign. [Link]

-

Gaussian Tutorial (Lec-7) Control Temperature and Pressure in Gaussian Calculations. (2023). YouTube. [Link]

-

Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. (2022). Molecules, 27(19), 6659. [Link]

-

Clinically Tested this compound Essentials. People. [Link]

-

4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2017). Molecules, 22(5), 765. [Link]

-

What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. ResearchGate. [Link]

-

Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. ResearchGate. [Link]

-

Basis Sets. Gaussian.com. [Link]

-

trans-4-(Trifluoromethyl)cinnamic acid - Optional[ATR-IR]. SpectraBase. [Link]

-

Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra. (2022). ACS Omega, 7(36), 32448–32458. [Link]

-